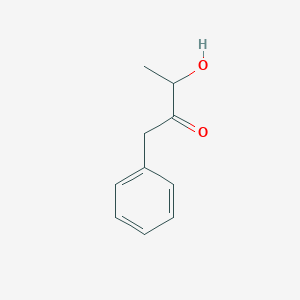

3-Hydroxy-1-phenylbutan-2-one

Description

Role as a Precursor and Synthetic Intermediate

3-Hydroxy-1-phenylbutan-2-one serves as a valuable precursor and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fragrance industries. biosynth.comlookchem.com Its functional groups, a hydroxyl and a ketone, allow for a variety of chemical transformations.

One of the notable applications of this compound is in the synthesis of ephedrine (B3423809) and its analogues. dcu.ie Ephedrine, a sympathomimetic amine, has been used for its medicinal properties. wikipedia.org The synthesis often involves the reductive amination of a precursor like this compound. dcu.iegoogle.com

Furthermore, it is a precursor to phenylacetonitrile, a chemical used in the production of polymers and fragrances. biosynth.com The conversion can be achieved through the oxidation of the alcohol group. biosynth.com It also serves as a building block for various other organic compounds, including those with potential therapeutic applications.

Significance in Organic Synthesis and Chemical Research

The significance of this compound in organic synthesis stems from its utility as a chiral building block. lookchem.com The presence of a stereocenter at the carbon bearing the hydroxyl group makes it a valuable starting material for the enantioselective synthesis of various compounds. d-nb.info

Researchers have developed highly enantioselective methods to synthesize optically active 3-hydroxy-4-phenylbutan-2-one (B3191320). researchgate.netresearchgate.net These methods often employ asymmetric catalysis, such as asymmetric epoxidation followed by hydrogenolysis, to achieve high yields and enantiomeric excess. researchgate.netresearchgate.net The ability to produce enantiomerically enriched forms of this compound is crucial for investigating the sensory properties of its stereoisomers and for the synthesis of chiral drugs. researchgate.net

Biocatalysis has also emerged as a powerful tool in the synthesis of chiral α-hydroxy ketones like this compound. scispace.comacs.org Enzymes such as butanediol (B1596017) dehydrogenases and carbonyl reductases can catalyze the stereoselective reduction of diketones to produce the desired enantiomer of the hydroxy ketone with high precision. scispace.comrsc.orgtandfonline.com These biocatalytic methods offer advantages in terms of stereoselectivity and milder reaction conditions compared to some chemical approaches. acs.org

Occurrence in Natural Products as a Flavor Compound

This compound and its isomers are found in a variety of natural sources, contributing to their characteristic flavors and aromas. ontosight.ai For instance, 3-hydroxy-4-phenylbutan-2-one has been identified as a flavor compound in honey, particularly thyme honey, as well as in wine, sherry, and apple cider. researchgate.netresearchgate.net It is described as having a pleasant, mild, warm, and creamy sweet aroma. researchgate.net

The closely related raspberry ketone, 4-(4-hydroxyphenyl)butan-2-one, is the primary aroma compound of red raspberries and is also found in other fruits like cranberries and blackberries. wikipedia.orgfsbi-db.denih.gov Due to its desirable fruity scent, raspberry ketone is a highly valued natural flavor component in the food industry and is also used in perfumery and cosmetics. wikipedia.orgsciencemadness.org The biosynthesis of raspberry ketone in plants proceeds from coumaroyl-CoA. sciencemadness.org

The presence of these compounds in natural products underscores their importance in the food and fragrance industries. ontosight.aisigmaaldrich.com

Interactive Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | IUPAC Name |

| This compound | C10H12O2 | 164.20 | This compound nih.gov |

| 3-Hydroxy-4-phenylbutan-2-one | C10H12O2 | 164.20 | 3-hydroxy-4-phenylbutan-2-one nih.gov |

| Raspberry Ketone | C10H12O2 | 164.204 | 4-(4-Hydroxyphenyl)butan-2-one wikipedia.org |

| Phenylacetonitrile | C8H7N | 117.15 | Phenylacetonitrile |

| Ephedrine | C10H15NO | 165.23 | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHRXUDEWBOJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Hydroxy 1 Phenylbutan 2 One

Traditional Chemical Synthesis Routes

Traditional synthetic routes provide the foundational methods for the preparation of 3-hydroxy-1-phenylbutan-2-one. These techniques often involve well-established reactions that are versatile and have been refined over many years.

Grignard Reactions and Derivatives

Grignard reactions represent a classic approach for forming carbon-carbon bonds. The synthesis of a related compound, 3-hydroxy-3-phenylbutan-2-one, has been accomplished by adding a phenylmagnesium Grignard reagent to 2,3-butanedione (B143835). prepchem.com This method, while effective for a similar structure, highlights a potential pathway where a Grignard reagent could be added to a suitable α-dicarbonyl precursor to yield the target molecule. Another study describes the unilateral addition of Grignard reagents to β-diketones, promoted by isopropylmagnesium chloride, to produce β-tertiary alcohol ketones. rsc.org This demonstrates the utility of Grignard reagents in synthesizing hydroxy ketones from diketone starting materials. rsc.orgresearchgate.net

Aldol (B89426) Condensation Approaches

Aldol condensation is a powerful tool for forming β-hydroxy ketones. iitk.ac.ingeeksforgeeks.orgmagritek.com The crossed aldol condensation between an enolate of a ketone and an aldehyde can be tailored to produce the desired product. For instance, the condensation of benzaldehyde (B42025) with propanone can yield 4-hydroxy-4-phenylbutan-2-one (B3053436). geeksforgeeks.org While not the exact target molecule, this illustrates the principle. A more direct conceptual route would involve the aldol reaction between the enolate of acetone (B3395972) and phenylacetaldehyde. The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form a nucleophilic enolate that then attacks the carbonyl carbon of the aldehyde. iitk.ac.inmagritek.com

A notable application of this approach is in the synthesis of raspberry ketone methyl ether, where a tandem reaction involving aldol condensation and subsequent hydrogenation is employed. rsc.org This showcases the integration of aldol condensation with other transformations to achieve the final saturated ketone. rsc.org

Selective Hydroxylation of Precursors

The direct hydroxylation of a precursor ketone at the α-position is a more direct, though often challenging, route. One potential precursor is 1-phenylbutan-2-one (B47396). Selective hydroxylation aims to introduce a hydroxyl group specifically at the C-3 position. This can be achieved using various oxidizing agents, though controlling the regioselectivity can be difficult. Asymmetric dihydroxylation of silyl (B83357) enol ethers, derived from ketones, has been shown to be an effective method for producing chiral α-hydroxy ketones. researchgate.net

Acid Chloride and Condensation Routes

The reaction of acid chlorides with organometallic reagents provides another avenue for the synthesis of ketones. A rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones with acid chlorides has been reported to produce 1,3-diketones. researchgate.net While this produces a diketone, subsequent selective reduction could yield the desired α-hydroxy ketone.

A more direct approach involves the reductive coupling of acid halides with aldehydes or ketones using samarium diiodide, which is known to generate α-hydroxy ketones. lookchem.com However, this method can sometimes result in low yields of the coupled product. lookchem.com

Hydrogenation and Reduction Strategies

Hydrogenation is a key strategy, often used in the final step of a multi-step synthesis to reduce a double bond or another functional group. For example, the synthesis of raspberry ketone and ginger ketone involves the hydrogenation of the corresponding unsaturated precursors, 4-arylbut-3-en-2-ones, using a nickel boride catalyst. researchgate.net This demonstrates the reduction of a carbon-carbon double bond while leaving the ketone and other functional groups intact. researchgate.net

In another example, an enantioselective synthesis of 3-hydroxy-4-phenylbutan-2-one (B3191320) was achieved through the asymmetric epoxidation of an enone followed by hydrogenolysis of the resulting α,β-epoxyketone in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net The reduction of 1-phenyl-1,3-butanedione by baker's yeast has also been shown to selectively reduce one carbonyl group to produce (S)-(+)-3-hydroxy-1-phenyl-1-butanone with high enantioselectivity.

The hydrogenation of oximes, derived from ketones, is another route. The hydrogenation of 1-phenylbutan-2-one oxime over a Pt/CeO2-ZrO2 catalyst can yield the corresponding hydroxylamine, which can be further processed. mdpi.com

| Precursor | Reagent/Catalyst | Product | Yield | Reference |

| 4-(4'-hydroxyphenyl)but-3-en-2-one | Nickel Boride | Raspberry Ketone | Good | researchgate.net |

| (3S,4R)-3,4-epoxy-4-phenylbutan-2-one | Pd/C, H2 | (S)-3-hydroxy-4-phenylbutan-2-one | ~80% | researchgate.net |

| 1-phenyl-1,3-butanedione | Baker's Yeast | (S)-(+)-3-hydroxy-1-phenyl-1-butanone | 33-40% |

Reductive Coupling Reactions (e.g., Samarium Diiodide Induced)

Samarium(II) iodide (SmI2) is a powerful one-electron reducing agent that has been widely used in a variety of organic transformations, including reductive coupling reactions. wikipedia.org It can mediate the coupling of organic halides with carbonyl compounds to form α-hydroxy ketones. researchgate.netacs.org This method involves the in situ generation of an (α-iminoalkyl)samarium(III) species from an organic halide and an isocyanide, which then reacts with a carbonyl compound. researchgate.net The resulting α-hydroxy imine can be hydrolyzed to the corresponding α-hydroxy ketone. researchgate.net

SmI2-mediated Reformatsky-type reactions have also been employed in the total synthesis of natural products, where an α-bromoketone and an aldehyde are coupled to afford a β-hydroxy ketone. rsc.org The choice of solvent can be critical to the success of these reactions. nih.gov

| Reactants | Reagent | Product Type | Key Feature | Reference |

| Organic Halide, Isocyanide, Carbonyl Compound | Samarium(II) Iodide | α-Hydroxy Ketone | Three-component coupling | researchgate.netacs.org |

| α-Bromoketone, Aldehyde | Samarium(II) Iodide | β-Hydroxy Ketone | Reformatsky-type reaction | rsc.org |

Biocatalytic and Enzymatic Synthesis

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, making them powerful tools for the synthesis of chiral compounds. These enzymes are employed in the production of specific stereoisomers of functionalized α-chloro alcohols, which are precursors to important pharmaceutical intermediates. google.comgoogle.com

For example, ketoreductase polypeptides have been developed that can stereoselectively reduce (S)-tert-butyl 4-chloro-3-oxo-1-phenylbutan-2-ylcarbamate to the corresponding alcohol, (tert-butyl (2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate). google.comgoogle.com This biocatalytic reduction typically uses NADPH or NADH as a cofactor and can achieve a high diastereomeric excess of at least 95-97%. google.com The use of whole cells of microorganisms, such as Candida parapsilosis ATCC 7330, has also been reported for the regioselective reduction of related enones, like (Z)-3-hydroxy-1-phenylbut-2-en-1-one, to produce enantiomerically enriched hydroxy ketones. researchgate.net

| Substrate | Enzyme/Organism | Product | Selectivity | Reference |

|---|---|---|---|---|

| (S)-tert-butyl 4-chloro-3-oxo-1-phenylbutan-2-ylcarbamate | Ketoreductase Polypeptides | tert-butyl (2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate | >95% d.e. | google.com |

| (Z)-3-hydroxy-1-phenylbut-2-en-1-one | Candida parapsilosis ATCC 7330 | Enantiomerically enriched 3-hydroxy-1-phenylbutan-1-one | 92% e.e. | researchgate.net |

Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes are known for their ability to catalyze asymmetric C-C bond formation, particularly in the synthesis of chiral α-hydroxy ketones. unife.itresearchgate.net These enzymes can provide access to specific enantiomers that are otherwise difficult to obtain.

The wild-type ThDP-dependent enzyme acetoin (B143602):dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) from Bacillus licheniformis has been shown to be an efficient biocatalyst for the (S)-selective synthesis of phenylacetyl carbinol (PAC) analogues. unife.it In a key example, this enzyme catalyzes the cross-benzoin-like condensation of methylacetoin (as the donor) with benzaldehyde (as the acceptor) to produce (S)-1-hydroxy-1-phenylbutan-2-one. This reaction proceeds with high conversion and excellent enantioselectivity, achieving a 60% isolated yield and 98% enantiomeric excess (ee) on a semi-preparative scale. unife.it

| Enzyme | Reaction Type | Substrates | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) | Cross-benzoin-like condensation | Methylacetoin, Benzaldehyde | (S)-1-hydroxy-1-phenylbutan-2-one | 60% | 98% (S) | unife.it |

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the oxidation of ketones to esters or lactones. nih.govrug.nl Phenylacetone monooxygenase (PAMO) from Thermobifida fusca is a particularly robust and well-studied BVMO. researchgate.netscience.gov While BVMOs typically convert ketones into esters, their catalytic activity is relevant in synthetic pathways involving ketone precursors.

PAMO is known to catalyze the Baeyer-Villiger oxidation of its native substrate, phenylacetone, as well as a range of other aromatic ketones and sulfides. rug.nlresearchgate.net The enzyme exhibits high chemo-, regio-, and enantioselectivity in these transformations. rug.nl While a direct synthesis of this compound via Baeyer-Villiger oxidation is not a typical application, the use of PAMO on structurally similar substrates is well-documented. For instance, PAMO's catalytic efficiency is influenced by substituents on the aromatic ring of its substrates. researchgate.net The enzyme's stability and selectivity make it a valuable biocatalyst for creating chiral building blocks, and its substrate scope can be expanded through protein engineering. nih.gov

Enzyme-Catalyzed Decarboxylative Aldol Reactions

Enzyme-catalyzed reactions offer a powerful tool for the stereoselective synthesis of complex molecules. In the context of this compound, decarboxylative aldol reactions catalyzed by enzymes present a promising, albeit developing, avenue. These reactions involve the coupling of a β-keto acid with an aldehyde, where the enzyme facilitates both the decarboxylation and the subsequent aldol addition.

The enzyme UstD, for instance, has been shown to perform highly selective decarboxylative aldol additions with a variety of aldehyde substrates to produce non-standard, γ-hydroxy amino acids. nih.gov Through directed evolution and computationally-guided engineering, the activity of UstD has been significantly enhanced, making it efficient for whole-cell biocatalysis. nih.gov This approach allows for the stereoselective preparation of functionally rich products on a gram scale. nih.gov While not directly applied to this compound in the reviewed literature, the principles demonstrated with UstD highlight the potential of enzymatic decarboxylative aldol reactions for its synthesis.

Another relevant class of enzymes are the thiamine diphosphate (ThDP)-dependent enzymes. These biocatalysts are known for their ability to catalyze the asymmetric synthesis of α-hydroxy ketones. unife.it While typically showing a preference for (R)-selectivity, wild-type ThDP-dependent enzymes like acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) from Bacillus licheniformis have been successfully employed for the (S)-selective synthesis of phenylacetyl carbinol and its derivatives. unife.it This is achieved through cross-benzoin-like condensations of a donor molecule like methylacetoin with various benzaldehydes, yielding the target (S)-1-hydroxy-1-phenylpropan-2-one derivatives with high conversion and enantioselectivity. unife.it

Considerations for Enzyme Availability and Process Scale

Despite the promise of enzymatic methods, their practical application is often limited by enzyme availability and the scalability of the process. The development of robust and readily available enzymes is a critical factor for industrial implementation. While research has made strides in improving enzyme activity and stability through techniques like directed evolution, the cost and complexity of enzyme production can still be a hurdle. nih.gov

Furthermore, scaling up enzymatic reactions from the laboratory to an industrial setting presents its own set of challenges. These include maintaining optimal reaction conditions, ensuring efficient substrate and product transport, and managing the stability of the enzyme over extended periods. The use of whole-cell biocatalysis, as demonstrated with UstD, can sometimes offer a more cost-effective and scalable solution compared to using purified enzymes. nih.gov

Organocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based and enzymatic catalysis, offering mild reaction conditions and high stereoselectivity. Several organocatalytic strategies have been successfully applied to the synthesis of α-hydroxy ketones, including derivatives of this compound.

Proline-Based Organocatalysis

(S)-proline and its derivatives are among the most widely used organocatalysts for asymmetric aldol reactions. mdpi.comtcichemicals.com These catalysts operate through an enamine-based mechanism, where the secondary amine of proline reacts with a ketone to form a nucleophilic enamine intermediate. researchgate.netmasterorganicchemistry.com This intermediate then attacks an aldehyde electrophile, leading to the formation of a new carbon-carbon bond. nih.govresearchgate.net

The pioneering work in this field demonstrated the use of L-proline for both intramolecular and intermolecular asymmetric aldol reactions. tcichemicals.com Proline is advantageous due to its low cost, stability, and availability in both enantiomeric forms. mdpi.com Research has shown that proline-catalyzed aldol reactions can achieve moderate to high enantioselectivities, depending on the substrates and reaction conditions. nih.govresearchgate.net For the reaction of acetone with substituted aromatic aldehydes, (S)-proline-based organocatalysts with C2 symmetry have been shown to yield moderate enantioselectivities (up to 61% ee). nih.gov

Cross-Aldol Reactions via Enamine Intermediates

The formation of an enamine intermediate is central to proline-catalyzed aldol reactions. researchgate.netmasterorganicchemistry.com This intermediate increases the energy of the highest occupied molecular orbital (HOMO) of the ketone, enhancing its nucleophilicity. ucl.ac.uk The stereochemistry of the final product is controlled by the facial selectivity of the enamine's attack on the aldehyde. researchgate.netresearchgate.net

In cross-aldol reactions, where two different carbonyl compounds react, the chemoselectivity of the reaction is also a critical factor. Proline-derived catalysts can effectively control both the enantio- and diastereoselectivity of the reaction. For example, the cross-aldol reaction between benzaldehyde and acetoin (3-hydroxybutan-2-one) catalyzed by a proline derivative can provide stereocontrolled access to 4-hydroxy-4-phenylbutan-2-one.

Chemoselective Crossed Acyloin Condensations

N-Heterocyclic carbenes (NHCs) have emerged as highly effective catalysts for chemoselective crossed acyloin condensations. rsc.orgnih.gov This reaction involves the coupling of two different aldehydes to form an α-hydroxy ketone. organic-chemistry.org A significant challenge in crossed acyloin reactions is controlling the chemoselectivity to avoid the formation of self-condensation products.

Research has demonstrated that electron-deficient triazolium precatalysts can promote highly chemoselective crossed acyloin condensation reactions between aldehydes and α-ketoesters. rsc.org This method allows for the synthesis of densely functionalized products with a quaternary stereocenter. rsc.org Furthermore, by adjusting the ratio of aromatic to aliphatic aldehydes, the chemoselectivity of the crossed acyloin product can be controlled using a robust NHC catalyst. nih.gov This approach has a broad scope with respect to both coupling partners and can be rendered stereoselective through the use of a chiral NHC precursor. rsc.org

General Organocatalytic System Applications

The principles of organocatalysis extend beyond specific reaction types and have been applied to a wide range of synthetic transformations. researchgate.net The activation of carbonyl compounds through the formation of enamine or iminium ion intermediates is a common strategy in organocatalysis. ucl.ac.uk This allows for a variety of reactions, including Michael additions, Mannich reactions, and Diels-Alder reactions, in addition to aldol reactions. tcichemicals.comresearchgate.net

The development of novel organocatalytic systems continues to expand the toolkit of synthetic chemists. For example, one-pot, multi-component reactions catalyzed by organocatalysts provide an efficient means of synthesizing complex molecules from simple starting materials. researchgate.net The versatility of organocatalysis, coupled with its mild reaction conditions and environmental compatibility, makes it a highly attractive strategy for the synthesis of fine chemicals and pharmaceuticals.

Table of Research Findings on Organocatalytic Reactions:

| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (S)-Proline-based C2 symmetric catalyst | Asymmetric Aldol Reaction | Acetone and substituted aromatic aldehydes | α-Hydroxy ketones | - | up to 61 | nih.gov |

| Proline-derived catalyst | Cross-Aldol Reaction | Benzaldehyde and Acetoin | 4-Hydroxy-4-phenylbutan-2-one | - | - | |

| Electron-deficient triazolium precatalyst | Crossed Acyloin Condensation | Aldehydes and α-ketoesters | Densely functionalized products | - | - | rsc.org |

| N-Heterocyclic Carbene | Crossed Acyloin Condensation | Aromatic and aliphatic aldehydes | α-Hydroxy ketones | - | - | nih.gov |

Photoredox Catalysis and Radical Chemistry in Synthesis

Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.gov This approach is particularly relevant for the synthesis of complex molecules, offering selective and efficient transformations. nih.gov

Light-Mediated Transformations

Light-mediated reactions, particularly those involving photoredox catalysis, offer a sustainable and efficient alternative to traditional synthetic methods. uantwerpen.beasau.ru These reactions can be initiated by visible light, which is a low-energy and readily available resource. uantwerpen.beasau.ru In the context of synthesizing hydroxylated ketones, photoredox catalysis can facilitate the generation of key radical intermediates under mild conditions. csic.es For instance, the use of an organic photocatalyst can promote the difunctionalization of alkenes to produce hydroxy ketones. csic.esacs.org This method is advantageous due to its operational simplicity and cost-effectiveness. csic.esacs.org

A recent study demonstrated the synthesis of 2-hydroxytrifluoroethylacetophenones from styrene (B11656) derivatives using an organophotoredox-mediated process. csic.esacs.orgscribd.com This transformation proceeds through the generation of a carbon-centered radical, highlighting the potential of light-mediated strategies in forming C-C and C-O bonds in a single step. csic.esacs.org

Generation of Carbon-Centered Radicals as Synthons

A key feature of photoredox catalysis is its ability to generate carbon-centered radicals, which act as versatile synthons in organic synthesis. diva-portal.org These radicals can be generated from readily available starting materials like α-hydroxy carboxylic acids through a process of oxidative CO2-extrusion mediated by visible light. uniba.it This approach allows for the formation of α-hydroxy radicals that can participate in various carbon-carbon bond-forming reactions. uniba.it

In the synthesis of related hydroxy ketones, the generation of a 1-hydroxy-2,2,2-trifluoroethyl carbon-centered radical has been identified as a crucial step. csic.esacs.org This radical intermediate is formed through a process facilitated by a photocatalyst and can subsequently react with other organic molecules to build more complex structures. csic.esacs.org The ability to generate such reactive intermediates under mild, light-mediated conditions represents a significant advancement in synthetic chemistry. nih.gov

Giese Addition and Kornblum Oxidation Mechanisms

The synthetic utility of carbon-centered radicals is often demonstrated through their participation in well-established reaction mechanisms, such as the Giese addition. In this process, a radical adds to an electron-deficient alkene, forming a new carbon-carbon bond. csic.esacs.org Following the Giese addition, a subsequent oxidation step is often necessary to arrive at the final product.

One such oxidation method is the Kornblum oxidation. A recent study on the synthesis of 2-hydroxytrifluoroethylacetophenones proposes a mechanism involving a Giese addition of a 1-hydroxy-2,2,2-trifluoroethyl radical to a styrene derivative. csic.esacs.org This is followed by a Kornblum oxidation process, facilitated by dimethyl sulfoxide (B87167) (DMSO) as the oxidant, to yield the final α-hydroxy ketone product. csic.esacs.org This tandem reaction sequence, initiated by photoredox catalysis, provides an efficient route to complex hydroxylated ketones. csic.esacs.org

Optimization of Reaction Parameters

The efficiency and selectivity of any chemical synthesis are highly dependent on the reaction conditions. Optimizing parameters such as temperature, solvent, and reagent amounts is crucial for maximizing the yield and purity of the desired product.

Influence of Temperature and Solvent Systems

Temperature and the choice of solvent are critical parameters that can significantly influence the outcome of a chemical reaction. For instance, in the Grignard reaction to produce the related 3-hydroxy-3-phenylbutan-2-one, maintaining the temperature below 10°C is essential to control the reaction rate and ensure high purity. Similarly, in a domino oxidation reaction to synthesize α-hydroxy ketones, the yield was found to be optimal at 80°C, with higher or lower temperatures being counter-productive. rsc.org

The solvent system also plays a pivotal role. In the aforementioned domino oxidation, a mixture of DMSO and 1,4-dioxane (B91453) was found to be the most effective solvent system. rsc.org The use of silyl enol ethers in synthesis has been shown to yield high-purity β-hydroxy ketones, with gas chromatography confirming purities greater than 98% after distillation. For the Grignard synthesis of 3-hydroxy-3-phenylbutan-2-one, tetrahydrofuran (B95107) (THF) or a mixture of THF and toluene (B28343) are the preferred solvents. prepchem.com

Table 1: Impact of Temperature and Solvent on Yield and Purity

| Reaction Type | Optimal Temperature | Solvent System | Observed Yield/Purity |

|---|---|---|---|

| Grignard Reaction | < 10°C | THF/Toluene | ~93% purity |

| Domino Oxidation | 80°C | DMSO/1,4-dioxane | 70% yield |

| Silyl Enol Ether Synthesis | Not specified | Acetonitrile (B52724) | >98% purity |

Reagent Stoichiometry and Catalyst Loading

The stoichiometry of reagents and the loading of the catalyst are crucial for achieving optimal reaction efficiency and minimizing waste. In the Grignard synthesis of 3-hydroxy-3-phenylbutan-2-one, approximately equimolar amounts of 2,3-butanedione and the Grignard reagent (1 to 1.2 equivalents) are used.

Catalyst loading is another key parameter to optimize. For the hydrogenolysis of an epoxyketone to produce (S)- or (R)-3-hydroxy-4-phenylbutan-2-one, a 5 mol% loading of Pd/C catalyst was used. researchgate.netresearchgate.net In a domino oxidation reaction, 20 mol% of iodine was used as a catalyst. rsc.org Optimizing catalyst loading is essential to ensure a high reaction rate while minimizing costs and potential side reactions.

Table 2: Reagent Stoichiometry and Catalyst Loading Examples

| Reaction | Key Reagents | Stoichiometry | Catalyst | Catalyst Loading |

|---|---|---|---|---|

| Grignard Synthesis | 2,3-Butanedione, PhMgBr | ~1:1 to 1:1.2 | N/A | N/A |

| Hydrogenolysis | (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one, H₂ | Not specified | Pd/C | 5 mol% |

| Domino Oxidation | 1-phenyl propanol, IBX | 1:1.2 | Iodine | 20 mol% |

Catalyst Recyclability and Activity

The sustainability and economic viability of synthetic routes to this compound and related β-hydroxy ketones are significantly enhanced by the use of recyclable catalysts. Research has focused on developing robust catalytic systems that can be easily recovered and reused over multiple cycles without a substantial loss of activity or selectivity. This section explores the recyclability and sustained activity of various catalysts employed in the synthesis of these compounds.

Heterogeneous Catalysis for Enhanced Reusability

Heterogeneous catalysts are favored in industrial applications due to their straightforward separation from the reaction mixture, which simplifies product purification and minimizes waste. encyclopedia.pub These solid-supported catalysts can often be recovered by simple filtration or centrifugation and reused in subsequent reaction batches. encyclopedia.pub

One notable example is the use of eggshells, a readily available and eco-friendly material, as a heterogeneous catalyst for the aldol condensation to produce 4-hydroxy-4-phenylbutan-2-one, a close structural analog of this compound. ijsr.net The catalyst, primarily composed of calcium carbonate, demonstrates consistent performance over several cycles. After each reaction, the catalyst can be filtered, washed, and dried before being used in the next run. The reusability of the eggshell catalyst was investigated over five consecutive cycles, showing only a minor decrease in the product yield, highlighting its potential for sustainable synthesis. ijsr.net

Table 1: Recyclability of Eggshell Catalyst in the Synthesis of 4-Hydroxy-4-phenylbutan-2-one

| Cycle | Yield (%) |

|---|---|

| 1 | 80 |

| 2 | 78 |

| 3 | 77 |

| 4 | 76 |

| 5 | 75 |

Data sourced from a study on eggshell-mediated aldol condensation. ijsr.net

Immobilized Homogeneous Catalysts

Another strategy to facilitate catalyst recycling is the immobilization of homogeneous catalysts on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous systems.

Merrifield resin-supported ionic liquids combined with L-proline have been employed as an efficient and recyclable catalyst system for the asymmetric aldol reaction to produce (4R)-hydroxy-4-phenylbutan-2-one. thieme-connect.com This system allows for the smooth synthesis of the desired product in good yields and high enantioselectivity. A key advantage of this approach is the simple recovery of the catalyst by filtration. The supported catalyst can be reused for at least five cycles without a significant deterioration in its catalytic activity, demonstrating the robustness of this immobilization technique. thieme-connect.com

Advances in Recyclable Catalytic Systems

The field of catalysis continues to evolve, with ongoing research into novel materials and methods to enhance catalyst recyclability. Magnetic nanoparticles, for instance, offer a promising avenue for catalyst recovery. nih.gov Catalysts immobilized on magnetic supports can be easily separated from the reaction mixture using an external magnetic field, a technique that is both efficient and scalable. encyclopedia.pub While specific applications in the synthesis of this compound are still emerging, the broader success of this technology in related organic transformations suggests its potential applicability. encyclopedia.pubnih.gov

Furthermore, the choice of solvent and reaction conditions can also play a crucial role in catalyst stability and reusability. beilstein-journals.org The degradation of the catalyst or leaching of the active species from the support can sometimes be mitigated by optimizing these parameters. beilstein-journals.org

Stereochemical Aspects in the Synthesis of 3 Hydroxy 1 Phenylbutan 2 One

Enantioselective and Diastereoselective Synthesis

The creation of specific stereoisomers of 3-hydroxy-1-phenylbutan-2-one relies on a range of sophisticated synthetic techniques that introduce chirality in a controlled manner.

Asymmetric Epoxidation

Asymmetric epoxidation of an enone precursor followed by hydrogenolysis of the resulting α,β-epoxyketone is an effective route to enantiomerically enriched 3-hydroxy-4-phenylbutan-2-one (B3191320). nih.gov For instance, the epoxidation of 1-phenyl-3-buten-2-one with t-butyl hydroperoxide, catalyzed by a chiral Lanthanum-BINOL-Ph3P=O complex, yields (3S,4R)- or (3R,4S)-3,4-epoxy-4-phenylbutan-2-one in approximately 90% yield and with a high enantiomeric excess (ee) of 97%. nih.gov Subsequent reduction of this epoxyketone using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere produces the desired (S)- or (R)-3-hydroxy-4-phenylbutan-2-one in about 80% yield and with over 90% ee. nih.gov

Shi's asymmetric epoxidation has also been employed in the synthesis of 3-hydroxy-4-phenyl-2-butanone, a closely related compound. This method has been shown to produce the (R)-isomer with a 73% enantiomeric excess. acs.org Fructose-derived ketone catalysts are also valuable tools for the epoxidation of a variety of olefins, including trans- and tri-substituted ones. researchgate.net

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins and has been applied to the synthesis of chiral α-hydroxy ketones. researchgate.netresearchgate.net This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. nih.gov

In the context of synthesizing this compound, the silyl (B83357) enol ether of the corresponding ketone can be subjected to Sharpless asymmetric dihydroxylation. acs.org The use of AD-mix-β has been reported to yield (R)-3-hydroxy-4-phenyl-2-butanone with an 80% enantiomeric excess, while AD-mix-α produces the (S)-isomer with a 62% ee. acs.org The choice between AD-mix-α and AD-mix-β, which contain dihydroquinine and dihydroquinidine (B8771983) ligands respectively, dictates the stereochemical outcome of the reaction. nih.gov

The general mechanism involves the formation of an osmium tetroxide-ligand complex which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. nih.gov Hydrolysis of this intermediate releases the diol and the reduced osmate, which is then reoxidized to complete the catalytic cycle. nih.gov

| Method | Reagent/Catalyst | Product Enantiomer | Enantiomeric Excess (ee) |

| Asymmetric Epoxidation | La-BINOL-Ph3P=O | (S) or (R) | >90% |

| Shi's Asymmetric Epoxidation | Shi's catalyst/oxone | (R) | 73% |

| Sharpless Asymmetric Dihydroxylation | AD-mix-β | (R) | 80% |

| Sharpless Asymmetric Dihydroxylation | AD-mix-α | (S) | 62% |

Kinetic Resolution Strategies

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This strategy can be applied to the synthesis of enantiomerically pure this compound.

For instance, the Sharpless asymmetric epoxidation can be employed for the kinetic resolution of racemic secondary 2,3-epoxyalcohols. While the theoretical maximum yield for the resolved product is 50%, this method can achieve very high enantiomeric excess in the remaining unreacted starting material. wikipedia.org Another approach involves the kinetic resolution of racemic hydrobenzoins using ketone catalysts. researchgate.net

Furthermore, the low conversion dihydroxylation of chiral allenes can serve as a kinetic resolution method for sterically hindered allenes, which can be a pathway to chiral α-hydroxy ketones. acs.org

Maruoka Allylation for Enantioselectivity Control

The Maruoka allylation, which employs a chiral titanium complex, is a known method for the enantioselective allylation of aldehydes, leading to homoallylic alcohols with high enantioselectivity. researchgate.net While a direct application of the Maruoka allylation to the synthesis of this compound was not found in the searched literature, the principles of this reaction are relevant to the synthesis of related chiral building blocks. The bidentate nature of the Maruoka catalyst, which often involves two titanium centers, is designed to restrict the rotation around the metal-oxygen bond of the aldehyde, thereby enhancing stereocontrol.

The allylation of α-hydroxy ketones, in general, is a valuable transformation. Recent developments have shown that a combination of a chiral Iridium complex and a chiral Zinc-ProPhenol complex can achieve the α-allylation of unprotected α-hydroxyketones with excellent control over the stereochemistry. nih.gov This suggests that catalyst design plays a crucial role in achieving high selectivity in the allylation of this class of compounds.

Stereocontrol in Enzymatic Pathways

Enzymes are highly efficient and selective catalysts for a wide range of chemical transformations, including the synthesis of chiral hydroxy ketones. Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, for example, can catalyze the carboligation of aldehydes to produce chiral 2-hydroxy ketones with high stereoselectivity.

Whole cells of Candida parapsilosis ATCC 7330 have been utilized for the regio- and enantioselective reduction of diketones to prepare enantiomerically pure hydroxy ketones. This biocatalyst has been used to prepare enantiomerically enriched 3-hydroxy-1-phenylbutan-1-one through the regioselective reduction of (Z)-3-hydroxy-1-phenylbut-2-en-1-one, achieving good enantiomeric excess (92%) and moderate yield (up to 72%). The regioselectivity is attributed to the preferential reduction of the carbonyl group attached to the methyl group.

The enzyme KRED1-Pglu from Pichia glucozyma has also been studied for the stereoselective reduction of a broad range of aromatic ketones, showing a preference for sterically demanding substrates and often yielding products with high stereoselectivity.

| Enzyme/Organism | Substrate | Product | Enantiomeric Excess (ee) |

| Candida parapsilosis ATCC 7330 | (Z)-3-hydroxy-1-phenylbut-2-en-1-one | Enantiomerically enriched 3-hydroxy-1-phenylbutan-1-one | 92% |

| ThDP-dependent enzymes | Benzaldehyde (B42025) and acetaldehyde (B116499) | (S)-2-hydroxy-1-phenylpropan-1-one | up to 98% |

Enantiomer Preference in Organocatalytic Processes

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. Proline and its derivatives are common organocatalysts for asymmetric aldol (B89426) reactions. The cross-aldol reaction between benzaldehyde and acetoin (B143602) (3-hydroxybutan-2-one), catalyzed by a proline-derived catalyst, can provide stereocontrolled access to 4-hydroxy-4-phenylbutan-2-one (B3053436).

The enantioselectivity of these reactions is often dependent on the specific organocatalyst, solvent, and additives used. For instance, in the asymmetric aldol reaction of acetone (B3395972) with substituted aromatic aldehydes, (S)-proline-based organocatalysts have been shown to yield the corresponding aldol products with moderate enantioselectivities. The stereochemical outcome is rationalized by the formation of specific transition states involving the enamine intermediate, the aldehyde, and the catalyst.

Determination of Stereochemical Purity

The assessment of stereochemical purity is a fundamental step in asymmetric synthesis. For this compound, this primarily involves the determination of enantiomeric excess, and in related synthetic intermediates or derivatives with more than one stereocenter, the determination of diastereomeric excess. The accurate assignment of the absolute configuration is the final piece of this analytical puzzle.

Enantiomeric Excess (ee) Determination (e.g., Chiral HPLC, Chiral GC)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It reflects the degree to which a sample contains one enantiomer in greater amounts than the other. The determination of ee is crucial in various fields, including pharmaceuticals and fragrance chemistry, as different enantiomers can exhibit distinct biological activities or sensory properties. nih.govheraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining their ratios. heraldopenaccess.usuma.es This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For instance, in the analysis of a derivative of this compound, a Chiralcel OD-H column with a mobile phase of n-hexane and 2-propanol has been successfully employed. google.com Another study on a related compound used a Daicel Chiralcel OD-H column with a hexane/isopropyl alcohol eluent to separate enantiomers. rsc.org The separated enantiomers are then detected by a standard detector, such as a UV or fluorescence detector, and the area under each peak is integrated to calculate the enantiomeric excess. heraldopenaccess.usuma.es

Chiral Gas Chromatography (GC): Chiral GC is another effective method for determining the enantiomeric excess of volatile compounds. Similar to chiral HPLC, this technique employs a column with a chiral stationary phase. For example, the enantiomeric excess of 1-(3-hydroxytetrahydro-2H-pyran-3-yl)-ethanone, a related hydroxy ketone, was determined using chiral gas chromatography. google.com In another case, the enantiomeric excess of a different chiral compound was determined by chiral GC analysis using a γ-TA (astec) column. wiley-vch.de The choice between chiral HPLC and chiral GC often depends on the volatility and thermal stability of the compound and its derivatives.

The enantiomeric excess is calculated using the formula: ee (%) = |([R] - [S]) / ([R] + [S])| x 100 where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively. youtube.com

| Compound | Technique | Chiral Column | Mobile Phase/Carrier Gas | Detection | Reference |

|---|---|---|---|---|---|

| (R)-1-Hydroxy-1-phenylbutan-2-one | Chiral HPLC | Chiralcel OD-H | n-Hexane/2-Propanol (95:5) | Not Specified | google.com |

| 3-Hydroxy-3-methyl-1-phenylbutan-1-one | Chiral HPLC | Daicel Chiralcel OD-H | Hexane/IPA (100:1) | UV (254 nm) | rsc.org |

| 1-(3-Hydroxytetrahydro-2H-pyran-3-yl)-ethanone | Chiral GC | Not Specified | Not Specified | Not Specified | google.com |

| Related Chiral Aldol Product | Chiral GC | γ-TA (astec) | N₂ | Not Specified | wiley-vch.de |

Diastereomeric Excess (de) Determination

When a molecule contains two or more stereocenters, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. unacademy.com Diastereomeric excess (de) quantifies the amount of one diastereomer in a mixture relative to the other(s). Unlike enantiomers, diastereomers have different physical properties, which allows for their separation and quantification by non-chiral chromatographic methods such as standard HPLC or GC, as well as by NMR spectroscopy. unacademy.com

For example, in the synthesis of a diastereomer of Darunavir, which contains a structural motif related to this compound, the diastereomeric excess was determined to be 99% by HPLC using an Intersil ODS 3V column. derpharmachemica.com The calculation for diastereomeric excess is analogous to that for enantiomeric excess:

de (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| x 100

where [Diastereomer 1] and [Diastereomer 2] are the concentrations or peak areas of the two diastereomers. unacademy.com

| Compound | Technique | Column | Mobile Phase | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (2S,3S)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-ylcarbamate | HPLC | Intersil ODS 3V | 30% ethanol/hexane + 1 mL diethyl amine | 99% | derpharmachemica.com |

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of a chiral molecule, i.e., the spatial arrangement of the atoms, is a crucial final step in stereochemical analysis. Several methods can be employed for this purpose.

One common approach is to compare the experimental data, such as optical rotation or chromatographic behavior, with that of a known standard or a previously characterized compound. For instance, the absolute configurations of the stereoisomers of 1-phenyl-2,3-butanediol and 3-hydroxy-4-phenyl-2-butanone were determined by an HPLC analysis of their corresponding MTPA esters. researchgate.net

Another powerful technique is the use of chiroptical methods like Circular Dichroism (CD) spectroscopy. nih.gov In some cases, the experimental CD spectrum of a molecule can be compared with the theoretically calculated spectrum to assign the absolute configuration. researchgate.net For molecules with multiple stereocenters, a combination of CD spectroscopy and NMR can be used to elucidate the absolute configurations. researchgate.net

In certain instances, derivatization of the chiral molecule can facilitate the determination of its absolute configuration. The development of methods using circular dichroism spectra to predict the complete speciation of stereoisomers offers a rapid alternative to chromatography. nih.gov

| Methodology | Description | Example Application | Reference |

|---|---|---|---|

| Comparison with Known Standards | Comparing analytical data (e.g., optical rotation, HPLC retention times) with that of an authentic, configurationally assigned sample. | HPLC analysis of MTPA esters of 3-hydroxy-4-phenyl-2-butanone. | researchgate.net |

| Circular Dichroism (CD) Spectroscopy | Measuring the differential absorption of left and right circularly polarized light. The resulting spectrum is characteristic of the molecule's absolute configuration. | Used to predict the speciation of 3-hydroxy-2-methylbutanoic acid stereoisomers. | nih.gov |

| Computational Methods | Comparing experimental CD spectra with spectra calculated using quantum chemical methods to determine the absolute configuration. | Assignment of absolute configuration for new bedaquiline (B32110) analogues. | researchgate.net |

Chemical Reactivity and Transformations of 3 Hydroxy 1 Phenylbutan 2 One

Functional Group Reactivity

The chemical behavior of 3-Hydroxy-1-phenylbutan-2-one is dominated by the interplay of its secondary alcohol and ketone functionalities. These groups can react independently or concertedly to yield a variety of products.

Hydroxyl Group Transformations (e.g., Oxidation, Substitution)

The secondary hydroxyl group in this compound is a key site for chemical modification. Common transformations include oxidation and substitution reactions.

Oxidation: The alcohol moiety can be oxidized using various oxidizing agents. For instance, treatment with agents like nitric acid or hydrogen peroxide can lead to the formation of phenylacetonitrile. biosynth.com This transformation is significant as it involves both oxidation and subsequent reactions, producing volatile side products such as acetaldehyde (B116499) and acetic acid. biosynth.com

| Oxidizing Agent(s) | Major Product(s) | Reference |

|---|---|---|

| Nitric acid or Hydrogen peroxide | Phenylacetonitrile, Acetaldehyde, Acetic acid | biosynth.com |

Substitution: The hydroxyl group is inherently a poor leaving group (as hydroxide, OH⁻). researchgate.net Therefore, substitution reactions at this position typically require prior activation to convert the hydroxyl into a better leaving group. One common strategy is to perform the reaction in a strong acidic medium, which protonates the hydroxyl group to form -OH₂⁺. This species can then depart as a neutral water molecule, a much more stable leaving group. researchgate.net Following this activation, nucleophiles can attack the resulting carbocation in an Sₙ1-type reaction, or attack the carbon center directly in an Sₙ2 fashion for primary and some secondary alcohols.

Carbonyl Group Reactivity (e.g., Nucleophilic Addition, Electrophilic Catalysis)

The ketone's carbonyl group is electrophilic at the carbon atom, making it susceptible to attack by nucleophiles.

Nucleophilic Addition: The carbonyl carbon can be attacked by a wide range of nucleophiles. A notable reaction is its behavior when heated with a strong base, which can induce decarboxylation to form an aldehyde. biosynth.com This suggests a complex reaction pathway involving the carbonyl group.

Electrophilic Catalysis: The reactivity of the carbonyl group can be enhanced by electrophilic catalysts. For example, the stereochemical outcome of nucleophilic addition to the related compound (±)-3-phenylbutan-2-one is influenced by the addition of such catalysts.

Rearrangement Reactions

α-Hydroxy ketones, such as this compound, are known to undergo a characteristic isomerization known as the α-ketol rearrangement. researchgate.netorganicreactions.orgwikipedia.org This reaction involves the 1,2-migration of an alkyl or aryl group and can be induced by acid, base, or heat. wikipedia.org

The rearrangement is reversible, and the equilibrium tends to favor the more thermodynamically stable α-hydroxy carbonyl isomer. organicreactions.orgwikipedia.org Under basic conditions, the reaction is thought to be initiated by the deprotonation of the hydroxyl group, forming an alkoxide. This is followed by the migration of one of the adjacent carbon groups to the carbonyl carbon. wikipedia.org For this compound, this could potentially lead to the formation of 2-hydroxy-1-phenylbutan-3-one. The specific conditions, such as the nature of the base or acid used and the reaction temperature, can influence the reaction rate and the position of the equilibrium.

Degradation Pathways and Stability Studies

The stability of this compound is influenced by its susceptibility to hydrolysis and oxidation, which can lead to the breakdown of the molecule.

Hydrolytic Degradation Mechanisms

While specific studies on the hydrolytic degradation of this compound are not extensively detailed in the literature, the stability of its core structure can be inferred. The primary functional groups, a secondary alcohol and a ketone, are generally stable to hydrolysis under neutral pH conditions. The C-C bonds forming the backbone of the molecule are also robust. Degradation via hydrolysis would likely require harsh conditions, such as strong acids or bases at elevated temperatures, which could catalyze cleavage or rearrangement reactions as described previously.

Oxidative Degradation Profiles

The structure of this compound makes it susceptible to oxidative degradation, particularly through oxidative cleavage of the carbon-carbon bond between the hydroxyl and carbonyl groups. This is a known reaction for α-hydroxy ketones. nih.govblogspot.comacs.org

This cleavage can be achieved using a variety of oxidizing agents, including periodates (like sodium metaperiodate) or lead tetraacetate. blogspot.com The reaction breaks the C-C bond between the two functionalized carbons, resulting in the formation of two smaller carbonyl-containing fragments. For example, oxidative cleavage of an α-hydroxy ketone can yield a carboxylic acid and another ketone or aldehyde. nih.gov An iron(II)-benzilate complex in the presence of O₂ has been shown to oxidatively cleave the aliphatic C-C bonds of α-hydroxy ketones, yielding a mixture of a carboxylic acid and a ketone. nih.gov This type of degradation is significant as it represents a complete breakdown of the butanone backbone.

| Reaction Type | Typical Reagents | Potential Products | Reference |

|---|---|---|---|

| Oxidative C-C Cleavage | Sodium metaperiodate, Lead tetraacetate, Iron complexes + O₂ | Carboxylic acids, Ketones, Aldehydes | nih.govblogspot.com |

Thermal and Photolytic Stability Evaluations

The stability of this compound under thermal and photolytic stress is a critical parameter for its handling, storage, and application. While specific experimental studies on this particular compound are not extensively documented in publicly available literature, an understanding of its stability can be inferred from the known reactivity of the α-hydroxy ketone functional group.

Thermal Stability

Alpha-hydroxy ketones are known to undergo rearrangement reactions upon heating, often referred to as the α-ketol rearrangement. This process can be catalyzed by acid or base, but can also be induced thermally. The rearrangement involves the 1,2-migration of an alkyl or aryl group, leading to an isomeric product. For this compound, this could potentially lead to the formation of 2-hydroxy-1-phenylbutan-1-one. The direction and extent of this equilibrium are dependent on the relative thermodynamic stabilities of the isomers.

At higher temperatures, more significant degradation is expected. Studies on simpler α-hydroxy ketones, such as hydroxyacetone, indicate that thermal decomposition can occur via keto-enol tautomerism followed by homolytic cleavage of C-C bonds. For this compound, potential thermal degradation pathways could include cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, or the bond between the carbonyl carbon and the chiral center. This would lead to the formation of smaller volatile molecules.

A summary of potential thermal degradation products is presented in Table 1.

Table 1: Potential Thermal Degradation Products of this compound

| Degradation Product | Potential Formation Pathway |

|---|---|

| 2-Hydroxy-1-phenylbutan-1-one | α-ketol rearrangement |

| Phenylacetaldehyde | C-C bond cleavage |

| Acetic acid | C-C bond cleavage and subsequent oxidation |

| Benzaldehyde (B42025) | C-C bond cleavage |

This table is illustrative and based on general thermal degradation pathways of α-hydroxy ketones. Specific degradation products for this compound would need to be confirmed by experimental studies.

Photolytic Stability

The photochemical behavior of α-hydroxy ketones can be complex and is influenced by the absorption of UV radiation. The carbonyl group acts as a chromophore, and upon excitation, can initiate several reaction pathways. One common photochemical reaction for ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-C-C bond. For this compound, this could lead to the formation of a benzoyl radical and a secondary radical. These radicals can then undergo further reactions such as recombination, disproportionation, or reaction with solvents or oxygen.

Another potential photochemical pathway is photoreduction of the carbonyl group to a secondary alcohol, especially in the presence of a hydrogen donor. Furthermore, intramolecular hydrogen abstraction by the excited carbonyl group from the hydroxyl group could lead to the formation of a biradical intermediate, which could then undergo further rearrangements or reactions.

An overview of potential photolytic degradation products is provided in Table 2.

Table 2: Potential Photolytic Degradation Products of this compound

| Degradation Product | Potential Formation Pathway |

|---|---|

| Benzaldehyde | Norrish Type I cleavage |

| 1-Phenylethanol | Photoreduction |

| Phenylacetic acid | Oxidation of radical intermediates |

This table is illustrative and based on general photolytic degradation pathways of α-hydroxy ketones. Specific degradation products for this compound would need to be confirmed by experimental studies.

Impurity Profiling and Identification Strategies

Impurity profiling is a critical aspect of chemical analysis, ensuring the purity and quality of a compound. For this compound, a comprehensive impurity profile would include the identification and quantification of any substance that is not the target compound. These impurities can originate from the synthesis process or from degradation.

Potential Synthesis-Related Impurities

The nature of synthesis-related impurities is highly dependent on the synthetic route employed. A common method for the synthesis of α-hydroxy ketones involves the oxidation of a corresponding ketone or the reaction of an enolate with an oxygen source. For this compound, potential impurities could include:

Starting Materials: Unreacted starting materials such as 1-phenylbutan-2-one (B47396).

Reagents: Residual reagents used in the synthesis, such as oxidizing agents or catalysts.

Byproducts: Compounds formed through side reactions. For example, over-oxidation could lead to the formation of dicarbonyl compounds or carboxylic acids.

Isomers: Positional isomers such as 4-hydroxy-4-phenylbutan-2-one (B3053436) could be formed depending on the regioselectivity of the synthesis.

A list of potential synthesis-related impurities is presented in Table 3.

Table 3: Potential Synthesis-Related Impurities of this compound

| Impurity Type | Potential Impurity | Origin |

|---|---|---|

| Starting Material | 1-Phenylbutan-2-one | Incomplete reaction |

| Reagent | Residual oxidizing agent | Incomplete removal |

| Byproduct | 1-Phenylbutane-2,3-dione | Over-oxidation |

| Byproduct | Phenylacetic acid | Oxidative cleavage |

This table is illustrative and the actual impurities will depend on the specific synthetic method used.

Degradation-Related Impurities

As discussed in the previous section, this compound can degrade under thermal and photolytic stress. The degradation products formed would be considered impurities if the compound is not stored under appropriate conditions. These impurities would include isomers from rearrangement, and smaller molecules from bond cleavage.

Identification Strategies

The identification and quantification of impurities in this compound would typically involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is a primary tool for separating and quantifying impurities. Method development would involve screening different stationary phases and mobile phase conditions to achieve optimal separation of the main compound from all potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification of unknown impurities. By coupling the separation power of LC with the structural information provided by mass spectrometry, it is possible to determine the molecular weights and fragmentation patterns of impurities, which aids in their structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful analytical tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about impurities, particularly after they have been isolated.

Forced Degradation Studies: To identify potential degradation products, forced degradation studies are performed. This involves subjecting the compound to harsh conditions (e.g., high temperature, intense light, acidic and basic conditions, and oxidizing agents) to intentionally induce degradation. The resulting degradation products are then analyzed to understand the degradation pathways and to develop analytical methods capable of detecting these impurities.

A summary of analytical techniques for impurity profiling is provided in Table 4.

Table 4: Analytical Techniques for Impurity Profiling of this compound

| Technique | Application |

|---|---|

| HPLC-UV | Separation and quantification of impurities |

| LC-MS/MS | Identification of non-volatile impurities |

| GC-MS | Identification of volatile impurities |

| NMR | Structural elucidation of isolated impurities |

Applications in Organic Synthesis

Role as Chiral Building Block

The utility of α-hydroxy ketones like 3-hydroxy-1-phenylbutan-2-one is significantly enhanced when they can be produced in an enantiomerically pure form. Asymmetric synthesis provides access to optically active isomers that serve as valuable chiral building blocks. An efficient and highly enantioselective synthesis has been developed for the related isomer, 3-hydroxy-4-phenylbutan-2-one (B3191320), which highlights the strategies applicable to this class of compounds. youtube.com This particular synthesis involves the asymmetric epoxidation of an enone, followed by the hydrogenolysis of the resulting α,β-epoxyketone. youtube.com

For instance, 1-phenyl-3-buten-2-one can be epoxidized using a chiral lanthanum-BINOL complex to yield an optically active epoxyketone with high enantiomeric excess (97% ee). youtube.com Subsequent reduction of this epoxyketone in the presence of a palladium on carbon (Pd/C) catalyst yields the chiral α-hydroxy ketone in high yield (~80%) and retains a high degree of enantiomeric purity (>90% ee). youtube.com Such methods allow for the creation of specific stereoisomers, which are crucial starting materials for the synthesis of stereochemically complex targets, including natural products and pharmaceuticals.

Synthesis of Complex Organic Molecules

The reactivity of its functional groups makes this compound a strategic starting point for constructing a variety of complex organic structures, including carbamate (B1207046) derivatives and a range of heterocyclic systems.

The hydroxyl group in this compound provides a reactive handle for the synthesis of carbamate derivatives. Carbamates are a significant class of organic compounds, frequently found in pharmaceuticals and agrochemicals. The synthesis can be readily achieved through the reaction of the alcohol moiety with an isocyanate. This reaction, a standard method for carbamate formation, involves the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the isocyanate, yielding the corresponding carbamate.

This transformation allows for the introduction of a wide variety of substituents (R' below), depending on the isocyanate used, thereby enabling the creation of a diverse library of carbamate derivatives from this compound.

General Reaction for Carbamate Synthesis

| Reactant A | Reactant B | Product |

|---|

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Through strategic transformations, its carbon skeleton can be incorporated into rings containing nitrogen and oxygen, which are common motifs in medicinal chemistry.

Pyrazine (B50134): Substituted pyrazines can be synthesized from α-hydroxy ketones. The reaction typically involves the self-condensation of the α-hydroxy ketone in the presence of an ammonia (B1221849) source, followed by oxidation to form the aromatic pyrazine ring. slideshare.netorganic-chemistry.org This method provides a direct route to highly substituted pyrazines from this compound.

Pyrazole (B372694): To form a pyrazole ring, this compound can first undergo an acid- or base-catalyzed dehydration to yield the corresponding α,β-unsaturated ketone, 1-phenylbut-3-en-2-one. This intermediate can then react with hydrazine (B178648) through a condensation reaction, followed by cyclization and oxidation, to form a substituted pyrazole. thieme-connect.dewikipedia.org

Pyrimidine: Similar to pyrazole synthesis, the initial step involves the dehydration of this compound to an α,β-unsaturated ketone. This intermediate can then undergo a [3+3] annulation reaction with an amidine, which, after oxidation, yields a substituted pyrimidine. acs.orgpharmaguideline.com

Oxazole (B20620): The synthesis of an oxazole ring from an α-hydroxy ketone is also feasible. One established method, the Robinson-Gabriel synthesis, involves the cyclodehydration of an α-acylamino ketone. acs.orgsynarchive.comorganic-chemistry.org Therefore, this compound would first need to be converted to an α-amino ketone (see section 5.2.3), followed by acylation of the amino group. The resulting α-acylamino ketone can then be cyclized using a dehydrating agent like sulfuric acid or phosphorus pentoxide to furnish the oxazole ring. synarchive.com

Aziridine: Aziridines can be synthesized from β-amino alcohols via the Wenker synthesis or related methods, which involve the cyclization of a vicinal amino alcohol where the hydroxyl group has been converted into a good leaving group. organic-chemistry.org To utilize this compound as a precursor, it would first need to be converted into a β-amino alcohol through a multi-step sequence, such as conversion of the hydroxyl group to an amino group and reduction of the ketone to a hydroxyl group.

Oxazoline: The most common routes to oxazolines involve the cyclization of N-(2-hydroxyethyl)amides. researchgate.net This would require a significant transformation of the starting material, this compound, into the requisite β-amino alcohol precursor, followed by N-acylation and cyclization.

Triazole: The synthesis of 1,2,3-triazoles is famously achieved via the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). Converting this compound into a suitable azide (B81097) or alkyne precursor would require multiple synthetic steps, making the pathway to a triazole less direct than for other heterocycles.

Amide Alkaloids: Amide alkaloids are a broad class of natural products. The synthesis of these complex molecules could potentially incorporate the carbon skeleton of this compound. A general strategy would involve converting the α-hydroxy ketone into an α-amino acid or a related derivative, which could then be coupled with other fragments to build the complex alkaloid structure.

Heterocycle Synthesis Pathways

| Target Heterocycle | Key Intermediate from this compound | General Reaction Type |

|---|---|---|

| Pyrazine | α-Hydroxy Ketone (starting material) | Self-condensation with ammonia source |

| Pyrazole | α,β-Unsaturated Ketone | Condensation with hydrazine |

| Pyrimidine | α,β-Unsaturated Ketone | [3+3] Annulation with amidine |

| Oxazole | α-Acylamino Ketone | Cyclodehydration |

| Aziridine | β-Amino Alcohol | Intramolecular Cyclization |

The functional groups of this compound allow for its conversion into other valuable synthetic intermediates, such as α-amino ketones and β-amino alcohols, which are prevalent in biologically active molecules.

α-Amino Ketones: These compounds are important precursors for many nitrogen-containing molecules. An α-amino ketone can be synthesized from this compound by replacing the hydroxyl group with an amino group. This can be achieved through a two-step process: oxidation of the α-hydroxy ketone to the corresponding 1,2-diketone (1-phenylbutane-2,3-dione), followed by a selective reductive amination. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by an amine or an azide followed by reduction.

β-Amino Alcohols: The 1,2-amino alcohol motif is a key structural feature in many pharmaceuticals. The conversion of this compound to a β-amino alcohol would involve the reduction of the ketone to a hydroxyl group and the conversion of the existing hydroxyl group into an amino group, or vice versa. The synthesis of the α-amino ketone intermediate is a key step, as its subsequent reduction would yield the desired vicinal amino alcohol.

Reagent in Diverse Organic Reactions

Beyond its role as a building block, this compound can participate as a substrate in a variety of fundamental organic reactions.

Oxidation: The secondary alcohol group can be oxidized to a ketone using various oxidizing agents, which would convert this compound into the corresponding α-diketone, 1-phenylbutane-2,3-dione. synarchive.com This diketone is itself a useful synthon, particularly for the synthesis of heterocyclic compounds like quinoxalines (via condensation with diamines).

Reduction: The ketone functional group can be selectively reduced to a secondary alcohol. This reaction, typically performed using hydride reagents like sodium borohydride (B1222165) (NaBH₄), converts this compound into the corresponding diol, 1-phenylbutane-2,3-diol. youtube.com This transformation provides access to vicinal diols, which are important intermediates in their own right.

Dehydration: As mentioned previously, the elimination of water from this compound under acidic or basic conditions yields 1-phenylbut-3-en-2-one. This α,β-unsaturated ketone is a valuable Michael acceptor and a dienophile in Diels-Alder reactions, opening up further synthetic possibilities.

Advanced Analytical Characterization of 3 Hydroxy 1 Phenylbutan 2 One

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 3-Hydroxy-1-phenylbutan-2-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound (C₆H₅CH₂C(O)CH(OH)CH₃), a ¹H NMR spectrum is expected to show distinct signals for each non-equivalent proton.

Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Phenyl (C₆H₅) | ~7.2-7.4 | Multiplet (m) | 5H |

| Benzyl (B1604629) (CH₂) | ~3.7 | Singlet (s) | 2H |

| Methine (CH) | ~4.3 | Quartet (q) | 1H |

| Hydroxyl (OH) | Variable (Broad Singlet) | Broad Singlet (br s) | 1H |

Note: The hydroxyl proton's chemical shift is variable and depends on solvent, concentration, and temperature. The benzyl protons are expected to be a singlet as there are no adjacent protons. The methine proton is split by the adjacent methyl group into a quartet, and the methyl group is split by the methine proton into a doublet.

¹³C NMR Spectroscopy: Carbon NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment. The spectrum for this compound would be expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Expected ¹³C NMR Signals for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~205-215 |

| Phenyl (C, quaternary) | ~134 |

| Phenyl (CH, ortho, meta, para) | ~127-130 |

| Methine (CH-OH) | ~70 |

| Benzyl (CH₂) | ~50 |

2D NMR Spectroscopy: To confirm the assignments made in 1D NMR, two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show a correlation between the methine (CH) proton and the adjacent methyl (CH₃) protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connections outlined in the tables above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by specific absorption bands corresponding to its hydroxyl, carbonyl, and phenyl groups.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) | Stretch | ~1715 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

The broad O-H stretching band is a hallmark of an alcohol, while the strong, sharp peak around 1715 cm⁻¹ is characteristic of a ketone's carbonyl group.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂O₂), the expected exact mass would be calculated and compared to the measured value to confirm the molecular formula.

Expected HRMS Data for this compound

| Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₁₀H₁₂O₂ | [M+H]⁺ | 165.08591 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing complex mixtures and confirming the presence of a target compound. In the analysis of this compound, the molecule would first be separated from any impurities on an LC column and then detected by the mass spectrometer. Tandem mass spectrometry (MS/MS) could then be used to fragment the parent ion (e.g., m/z 165) to produce a characteristic fragmentation pattern, further confirming the compound's identity. Common fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxyl group or cleavage adjacent to the carbonyl group.

Chromatographic Techniques

Chromatographic techniques are used to separate the components of a mixture. For this compound, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be used to assess its purity.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of this compound. The compound would elute at a characteristic retention time, and the peak area would be proportional to its concentration.

Gas Chromatography (GC): GC is another powerful technique for assessing purity, particularly for volatile compounds. This compound could be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (GC-MS) for identification. The compound would exhibit a specific retention time under defined column and temperature conditions.

High-Performance Liquid Chromatography (HPLC) (Reverse Phase, Chiral)

High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Both reverse-phase and chiral HPLC modes are essential for a complete analytical profile.

Reverse-Phase HPLC: